2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol
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Overview
Description
2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol is an organic compound with the molecular formula C11H16N2O It is characterized by the presence of a pyridine ring substituted with an isopropyl group and a 2-(methylamino)ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, isopropyl bromide, and 2-(methylamino)ethanol.
Alkylation: Pyridine is first alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to form 2-isopropylpyridine.
Reductive Amination: The 2-isopropylpyridine is then subjected to reductive amination with 2-(methylamino)ethanol using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products Formed
Oxidation: Formation of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-acetaldehyde.
Reduction: Formation of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethane.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-ethanol: Lacks the isopropyl and pyridine substituents.
2-(Isopropylamino)-ethanol: Lacks the pyridine ring.
2-(Pyridin-2-ylmethyl-amino)-ethanol: Lacks the isopropyl group.
Uniqueness
2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol is unique due to the combination of its isopropyl, pyridine, and ethanolamine moieties. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-[propan-2-yl(pyridin-2-ylmethyl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-10(2)13(7-8-14)9-11-5-3-4-6-12-11/h3-6,10,14H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCBZIKFWDHKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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